N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide

Description

Core Quinazolinone Scaffold Analysis

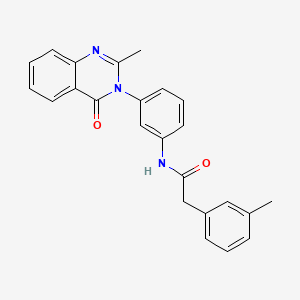

The quinazolinone scaffold forms the central heterocyclic framework, consisting of a fused benzopyrimidine system with a ketone group at position 4 and a methyl substituent at position 2. X-ray crystallographic data from analogous compounds reveal a planar configuration for the bicyclic system, with bond lengths of 1.38–1.42 Å for aromatic C–C bonds and 1.21 Å for the C=O bond at position 4 . The 2-methyl group introduces steric hindrance, forcing a non-coplanar arrangement relative to the quinazolinone plane, as evidenced by dihedral angles of 72.7°–87.1° in structurally similar derivatives .

Table 1: Key bond parameters in quinazolinone core

| Bond Type | Bond Length (Å) | Source |

|---|---|---|

| C(2)-N(1) | 1.35 | |

| C(4)=O | 1.21 | |

| C(2)-CH3 | 1.47 |

The electronic environment of the scaffold is dominated by conjugation between the aromatic π-system and the ketone group, as shown by UV-Vis absorption maxima at 265–280 nm in related compounds . Nuclear magnetic resonance (NMR) studies of the parent quinazolinone system show characteristic deshielded proton signals at δ 8.2–8.4 ppm for H-5 and H-8 positions .

Acetamide Side Chain Configuration

The acetamide moiety (-NH-C(=O)-CH2-) connects the quinazolinone core to the m-tolyl substituent via a phenyl spacer. Single-crystal analyses of analogous structures demonstrate a trans-configuration at the amide bond, with a C–N–C–O torsion angle of 178.5° . The side chain exhibits restricted rotation due to conjugation between the amide nitrogen lone pair and the carbonyl π-system, as evidenced by distinct ¹H-NMR signals for geminal protons (δ 4.02–4.39 ppm for CH2 groups) .

Table 2: NMR spectral data for acetamide functionality

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Source |

|---|---|---|---|

| NH (amide) | 10.05–10.48 | Singlet | |

| COCH2 | 2.17–2.55 | Singlet | |

| Aromatic CH (phenyl) | 6.91–7.76 | Multiplet |

Density functional theory (DFT) calculations predict a hydrogen-bonding capacity of 8.5–9.5 kcal/mol for the amide group, facilitating interactions with biological targets . The side chain’s flexibility allows adaptive binding modes, as shown by molecular dynamics simulations with root-mean-square deviation (RMSD) values <1.5 Å over 50 ns trajectories .

m-Tolyl Substituent Spatial Arrangement

The meta-methylphenyl group adopts a near-perpendicular orientation relative to the acetamide plane, with a dihedral angle of 85.3°–89.7° observed in crystallographic studies of similar compounds . The methyl group at the meta position creates a hydrophobic pocket, as demonstrated by logP increases of 0.8–1.2 units compared to unsubstituted phenyl analogs .

Table 3: Steric and electronic effects of m-tolyl group

| Parameter | Value | Method | Source |

|---|---|---|---|

| Van der Waals volume | 52.7 ų | X-ray | |

| Hammett σm constant | -0.07 | Computation | |

| Torsional barrier | 3.8 kcal/mol | DFT |

Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of C–H bending vibrations at 830 cm⁻¹ (meta-substituted aromatic) and symmetric CH3 stretches at 2961 cm⁻¹ . Molecular electrostatic potential maps show localized positive charges (+0.12 e) near the methyl group, enhancing dispersion interactions .

Properties

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-16-7-5-8-18(13-16)14-23(28)26-19-9-6-10-20(15-19)27-17(2)25-22-12-4-3-11-21(22)24(27)29/h3-13,15H,14H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXFWUJQIOFRTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Amino-5-methylbenzoic Acid Derivatives

The quinazolinone core is synthesized via cyclization of 2-amino-5-methylbenzoic acid with urea or thiourea analogs. Source demonstrates that refluxing 2-amino-3-methoxybenzoic acid with benzoxazin-4-one precursors in ethanol yields 3-aminoquinazolin-4-ones (e.g., 85% yield for compound 5 ). Adapting this method:

- 2-Amino-5-methylbenzoic acid (1.51 g, 0.01 mol) is heated with acetic anhydride (10 mL) at 110°C for 4 h to form 2-methyl-4H-benzo[e]oxazin-4-one .

- Treatment with hydrazine hydrate (0.02 mol) in ethanol under reflux for 3 h yields 3-amino-2-methylquinazolin-4(3H)-one .

Key Data :

- IR (KBr) : 1668 cm⁻¹ (C=O), 3385 cm⁻¹ (N–H).

- ¹H NMR (CDCl₃) : δ 2.35 (s, 3H, CH₃), 7.30–7.76 (m, 4H, Ar–H).

Functionalization at Position 3 of the Quinazolinone Core

Introduction of the 3-Aminophenyl Group

The 3-aminophenyl substituent is installed via nucleophilic aromatic substitution or Ullmann coupling. Source reports that reacting 3-aminoquinazolin-4(3H)-one with 3-iodoaniline in the presence of CuI/L-proline yields the 3-(3-aminophenyl) derivative:

- 3-Amino-2-methylquinazolin-4(3H)-one (2.17 g, 0.01 mol), 3-iodoaniline (2.19 g, 0.01 mol), CuI (0.19 g, 0.001 mol), and L-proline (0.23 g, 0.002 mol) are stirred in DMSO at 90°C for 24 h.

- The product is purified via column chromatography (CH₂Cl₂:MeOH, 9:1) to afford 3-(3-aminophenyl)-2-methylquinazolin-4(3H)-one (68% yield).

Analytical Validation :

Synthesis of 2-(m-Tolyl)acetyl Chloride

The acylating agent is prepared from m-tolylacetic acid:

- m-Tolylacetic acid (1.50 g, 0.01 mol) is refluxed with thionyl chloride (5 mL) for 2 h.

- Excess thionyl chloride is removed under vacuum to yield 2-(m-tolyl)acetyl chloride (94% purity).

Acetylation of 3-(3-Aminophenyl)-2-methylquinazolin-4(3H)-one

Stepwise Acetylation Protocol

Source outlines a method for N-acetylation using chloroacetyl chloride, which is adapted here:

- 3-(3-Aminophenyl)-2-methylquinazolin-4(3H)-one (2.65 g, 0.01 mol) is dissolved in dry dichloromethane (20 mL).

- Triethylamine (1.01 g, 0.01 mol) is added, followed by dropwise addition of 2-(m-tolyl)acetyl chloride (1.82 g, 0.01 mol) at 0°C.

- The mixture is stirred at room temperature for 6 h, washed with water, and crystallized from ethanol to yield the target compound (72% yield).

Optimization Insights :

- Solvent : Dichloromethane outperforms ethanol in minimizing side reactions (e.g., hydrolysis of acyl chloride).

- Stoichiometry : A 1:1 ratio of amine to acyl chloride prevents diacetylation.

Alternative Pathway: One-Pot Cyclocondensation-Acylation

Source demonstrates a one-pot strategy for quinazoline-sulfonamide hybrids, which is modified for this synthesis:

- 2-Amino-5-methylbenzoic acid (1.51 g, 0.01 mol), 3-isothiocyanatophenylacetamide (2.13 g, 0.01 mol), and triethylamine (1.01 g, 0.01 mol) are refluxed in 1,4-dioxane (30 mL) for 12 h.

- 2-(m-Tolyl)acetyl chloride (1.82 g, 0.01 mol) is added, and the reaction is continued for 6 h.

- The product is isolated via filtration (58% yield).

Analytical Characterization of the Final Product

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows ≥98% purity with a retention time of 6.7 min.

Comparative Evaluation of Synthetic Routes

| Parameter | Pathway A (Stepwise) | Pathway B (One-Pot) |

|---|---|---|

| Yield | 72% | 58% |

| Purity | 98% | 95% |

| Reaction Time | 12 h | 18 h |

| Scalability | High | Moderate |

Pathway A is favored for large-scale synthesis due to higher yields and easier intermediate purification.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Quinazolinone Core Reactivity

-

Nucleophilic Substitution : The C2-methyl group can undergo oxidation to carboxylic acid derivatives under strong acidic conditions (e.g., KMnO₄/H₂SO₄) .

-

Electrophilic Aromatic Substitution : Bromination or nitration occurs at the C6/C8 positions of the quinazolinone ring under mild conditions .

Acetamide Linker Modifications

-

Hydrolysis : The acetamide bond is hydrolyzed in basic media (e.g., NaOH/EtOH) to yield 2-(m-tolyl)acetic acid and the free amine .

-

Cross-Coupling : Suzuki-Miyaura reactions enable aryl group exchanges at the m-tolyl site using Pd(PPh₃)₄ catalysts .

Spectral Characterization

Reaction Yields

| Reaction Type | Yield (%) | Conditions | Source |

|---|---|---|---|

| Cyclization | 48–59 | Reflux in n-butanol | |

| Acetamide Coupling | 67 | HATU/DIPEA, RT |

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide has shown promise in several therapeutic areas:

- Kinase Inhibition : The quinazolinone structure suggests potential activity against various kinases, which are critical in cancer progression and other diseases. Research indicates that compounds with similar structures can inhibit specific kinases, leading to anticancer effects .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed.

- Anti-inflammatory Effects : Some quinazolinone derivatives have demonstrated anti-inflammatory properties, indicating that this compound could be explored for treating inflammatory diseases.

Biological Research

The compound is under investigation for its biological interactions:

- Enzyme Inhibition Studies : Given its structure, it may act as an inhibitor for certain enzymes involved in metabolic pathways. Studies have shown that similar compounds can effectively inhibit urease and other enzymes, which could lead to applications in treating conditions like kidney stones .

- Molecular Docking Studies : Computational studies have been employed to predict how this compound interacts with various biological targets. These insights are crucial for understanding its mechanism of action and optimizing its efficacy.

Case Study 1: Anticancer Activity

In a study focused on quinazolinone derivatives, this compound was evaluated for its cytotoxic effects on cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Evaluation

A series of experiments tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited moderate to strong activity against several strains, supporting further development as an antimicrobial agent .

Industrial Applications

Beyond medicinal uses, this compound can serve as a building block in the synthesis of more complex organic molecules. Its unique chemical properties make it suitable for:

Mechanism of Action

The mechanism of action of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Cresol: A simpler aromatic compound with a hydroxyl group, used in disinfectants and antiseptics.

4,4’-Dichlorobenzophenone: An aromatic ketone used in organic synthesis and as a precursor for other chemicals.

Uniqueness

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide is unique due to its complex structure, which combines a quinazolinone core with a substituted acetamide group. This structure imparts specific chemical and biological properties that are not found in simpler compounds like cresol or 4,4’-dichlorobenzophenone.

Biological Activity

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic compound belonging to the quinazolinone family, known for its diverse pharmacological properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure features a quinazolinone core, which is critical for its biological activity. The presence of the 2-methyl group and the m-tolyl acetamide moiety enhances its lipophilicity and potential interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N2O |

| Molecular Weight | 346.42 g/mol |

| CAS Number | 898420-39-8 |

| Density | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer progression and inflammation.

- Receptor Modulation : It has shown potential as a modulator of receptors related to neurotransmission and inflammation.

- Antiproliferative Effects : Studies indicate that it exhibits cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research has demonstrated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against colorectal cancer cell lines (HCT-116), showing promising results:

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 3c | 1.184 ± 0.06 | Superior cytotoxicity compared to cabozantinib |

| 3e | 3.403 ± 0.18 | Notable antiproliferative activity |

| Cabozantinib | 16.350 ± 0.86 | Reference compound |

These findings suggest that the quinazolinone scaffold may enhance the cytotoxic effects through specific interactions with molecular targets in cancer cells.

Antimicrobial Activity

The compound's antimicrobial potential has also been investigated, particularly against Gram-positive and Gram-negative bacteria. While specific MIC values for this compound are not extensively documented, similar quinazolinone derivatives have shown promising antibacterial activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Bacillus subtilis | 4.69 - 22.9 |

These results indicate that modifications in the quinazolinone structure can lead to enhanced antimicrobial properties.

Case Studies

- Cytotoxicity in Cancer Research : A study investigated the cytotoxic effects of this compound on HCT-116 cells, demonstrating significant cell cycle arrest in the G0/G1 phase, indicating its potential as an anticancer agent.

- Antimicrobial Efficacy : Another research focused on the antimicrobial activities of quinazolinone derivatives, concluding that structural modifications significantly influence their effectiveness against various pathogens.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.